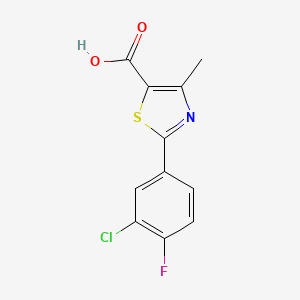
2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClFNO2S and its molecular weight is 271.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anti-Inflammatory and Cytotoxic Agent : Halogenatedphenyl benzoxazole-5-carboxylic acids, which share a similar structural motif with the compound of interest, have been synthesized and evaluated for their anti-inflammatory and cytotoxic activities. Specifically, certain derivatives exhibited significant anti-inflammatory activity and excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, highlighting their potential as therapeutic agents (Thakral et al., 2022).
Corrosion Inhibition : Derivatives of triazole, including those similar in structure to 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid, have been investigated for their ability to inhibit corrosion of mild steel in acidic media. These studies have revealed that certain triazole derivatives can offer high inhibition efficiencies, suggesting applications in protecting metal surfaces (Lagrenée et al., 2002).
Antimicrobial Activity : Schiff and Mannich bases bearing halophenyl moieties have been prepared and screened for their antimicrobial activities. Some compounds demonstrated promising antibacterial and antifungal activities, underscoring their potential use in developing new antimicrobial agents (Karthikeyan et al., 2006).
Material Science and Chemistry
Polymer Synthesis : Research into the synthesis of thermotropic polyesters based on carboxyphenylbenzoxazole derivatives, which are structurally related to the chemical , has led to the development of materials with potential applications in high-performance plastics and fibers. These polyesters exhibit properties such as forming nematic melts, which are of interest in the field of liquid crystal technology (Kricheldorf & Thomsen, 1992).
Photophysical Properties : The synthesis and characterization of 1,2,3-triazole derivatives have been explored, revealing bright blue fluorescence with excellent quantum yields, large Stokes shifts, and sensitivity to structural changes and the microenvironment. Such properties make these compounds candidates for use in sensors, bioimaging, and as fluorescence markers (Safronov et al., 2020).
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMKDDIDODXOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2753781.png)
![2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2753783.png)
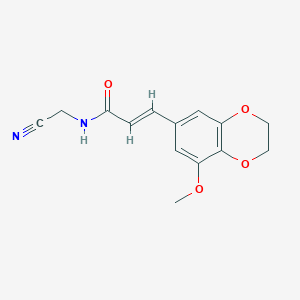
![2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2753787.png)
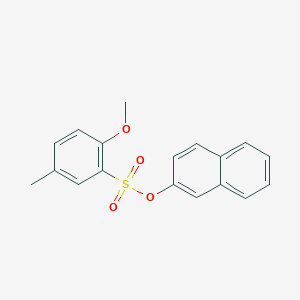
![5-Methyl-5-[(pyridin-4-yl)methyl]imidazolidine-2,4-dione](/img/structure/B2753789.png)
![5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2753791.png)
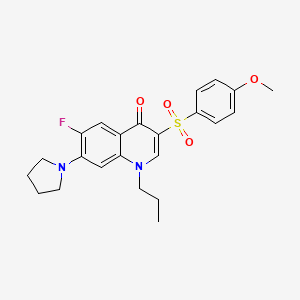
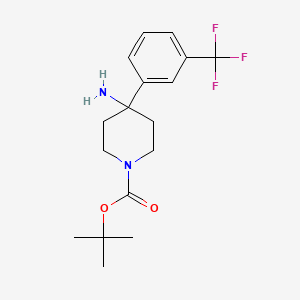


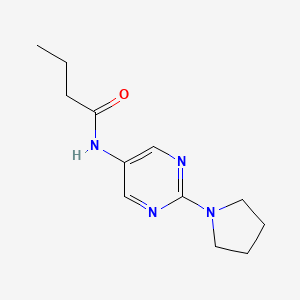
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)

